molecular formula C7H9ClN4 B2622435 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 1431964-56-5

6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Cat. No.: B2622435
CAS No.: 1431964-56-5
M. Wt: 184.63
InChI Key: GIAPQEZHRAIIJP-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H8N4·HCl. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Future Directions

Pyrazolo[1,5-a]pyrimidines, the family of compounds to which 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride belongs, have attracted attention in material science recently due to their significant photophysical properties . They have potential applications in the field of organic light-emitting devices, bio-macromolecular interactions, and more . Future research could focus on exploring these applications further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c1-5-2-9-7-6(8)3-10-11(7)4-5;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAPQEZHRAIIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)N)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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